Lipophilicity Comparison: 1-Benzyl Derivative Shows >1.5 logP Increase vs. Unsubstituted Core
The benzyl group in CAS 152955-55-0 substantially increases lipophilicity compared to the unsubstituted 7-azaindole core. Calculated octanol-water partition coefficients (cLogP) demonstrate this differential: CAS 152955-55-0 (cLogP ~2.5) versus CAS 74420-00-1 (cLogP ~0.9) and CAS 869335-48-8 (cLogP ~1.3) [1]. This enhanced lipophilicity is often associated with improved membrane permeability and altered cellular activity in kinase inhibitor programs [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.5 |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 74420-00-1): cLogP ~0.9; 1-Methyl analog (CAS 869335-48-8): cLogP ~1.3 |
| Quantified Difference | ΔcLogP = +1.6 vs. unsubstituted; +1.2 vs. 1-methyl |
| Conditions | Calculated using ACD/Labs Percepta or similar software; no experimental logP available. |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and target engagement in cellular assays; selecting the appropriate N1-substituent is critical for achieving desired cellular potency.
- [1] ChemAxon. (n.d.). cLogP predictions for CAS 152955-55-0, 74420-00-1, and 869335-48-8. Retrieved from chemicalize.com. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. *Expert Opinion on Drug Discovery*, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
